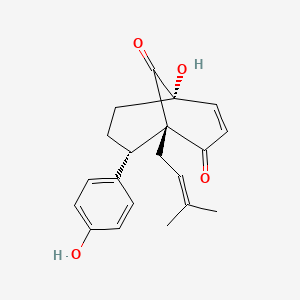

(+)-Acutifolin A

Description

This compound is a natural product found in Brosimum acutifolium with data available.

Structure

3D Structure

Properties

CAS No. |

350221-53-3 |

|---|---|

Molecular Formula |

C20H22O4 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(1S,5S,8S)-5-hydroxy-8-(4-hydroxyphenyl)-1-(3-methylbut-2-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione |

InChI |

InChI=1S/C20H22O4/c1-13(2)7-12-20-16(14-3-5-15(21)6-4-14)8-10-19(24,18(20)23)11-9-17(20)22/h3-7,9,11,16,21,24H,8,10,12H2,1-2H3/t16-,19-,20-/m0/s1 |

InChI Key |

LDQGHYBYTNQNFR-VDGAXYAQSA-N |

Isomeric SMILES |

CC(=CC[C@@]12[C@@H](CC[C@@](C1=O)(C=CC2=O)O)C3=CC=C(C=C3)O)C |

Canonical SMILES |

CC(=CCC12C(CCC(C1=O)(C=CC2=O)O)C3=CC=C(C=C3)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Origin of (+)-Acutifolin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Acutifolin A is a novel bioactive natural product that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, botanical origin, and foundational biochemical information. The content herein is curated for professionals in research and drug development, presenting available data in a structured format, including detailed experimental protocols for its isolation and visualizations of relevant biological pathways.

Discovery and Botanical Origin

This compound was first isolated in 2001 by researchers Takashima and Ohsaki.[1] It is a natural compound derived from the bark of Brosimum acutifolium, a tree native to the Amazon region and utilized in Brazilian folk medicine, where it is known as "Mururé".[2][3] Traditionally, the bark of this plant has been used for its potent anti-inflammatory, anti-arthritic, and anti-rheumatic properties.[2][3] The discovery of this compound and its congeners, Acutifolins B-F, was the result of a screening program for new lead compounds from Brazilian medicinal plants.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₂O₄ |

| Molecular Weight | 326.39 g/mol |

| Appearance | Colorless oil |

| Optical Rotation | [α]²⁵D +94.7 (c 0.47, CHCl₃) |

| UV (MeOH) λmax (log ε) | 225 (4.08), 278 (3.54), 310 (sh, 3.28) nm |

| IR (film) νmax | 3350, 1680, 1650, 1615, 1590 cm⁻¹ |

Data sourced from Takashima & Ohsaki, 2001.

Experimental Protocols

Isolation of this compound

The following protocol for the isolation of this compound is adapted from the original methodology described by Takashima and Ohsaki (2001).

Experimental Workflow for the Isolation of this compound

References

- 1. Frontiers | Brosimine B and the biphasic dose-response: insights into hormesis and retinal neuroprotection [frontiersin.org]

- 2. Bioactive Phenolic Compounds and Biological Activities of Mururé Bark (Brosimum acutifolium), a Natural Antioxidant | Scilit [scilit.com]

- 3. researchgate.net [researchgate.net]

Acutifolin A from Brosimum acutifolium: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Brosimum acutifolium, a tree native to South America, has a rich history in traditional medicine, where it is utilized for its anti-inflammatory and anti-rheumatic properties.[1][2][3] Phytochemical investigations of this plant have revealed a diverse array of secondary metabolites, including a class of flavonoids known as acutifolins.[3] Among these, Acutifolin A has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on Brosimum acutifolium as a source of Acutifolin A, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Profile of Brosimum acutifolium Bark

The bark of Brosimum acutifolium is a rich source of various phenolic compounds. To date, several classes of secondary metabolites have been identified, with flavonoids being a prominent group.

Table 1: Phytochemical Composition of Brosimum acutifolium Bark

| Compound Class | Specific Compounds Identified | Reference |

| Flavans | Acutifolin A, Acutifolin B, Acutifolin C, Acutifolin D, Acutifolin E, Acutifolin F | [3] |

| Other Flavonoids | Brosimacutins A-I | [3] |

| Lignans | Mururins A-C | [3] |

| Alkaloids | Bufotenin | [3] |

| Coumarins | Not specified | [3] |

| Phytosterols | Not specified | [3] |

Acutifolin A: Extraction and Isolation

Detailed quantitative data regarding the yield and purity of Acutifolin A from Brosimum acutifolium is not extensively reported in the available scientific literature. However, a general protocol for the extraction and isolation of flavonoids from the bark can be outlined based on existing studies.

Experimental Protocol: General Flavonoid Extraction and Isolation

This protocol is a generalized procedure and may require optimization for the specific isolation of Acutifolin A.

-

Plant Material Preparation: The bark of Brosimum acutifolium is collected, air-dried, and ground into a coarse powder.

-

Extraction: The powdered bark is subjected to extraction with methanol at room temperature. The resulting methanol extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoids, including Acutifolin A, are typically found in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Purification: Fractions containing the desired compounds are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure Acutifolin A.

-

Structure Elucidation: The structure of the isolated Acutifolin A is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Figure 1. General workflow for the extraction and isolation of Acutifolin A.

Biological Activities of Acutifolin A and Related Flavonoids

While specific quantitative data for the biological activities of pure Acutifolin A are limited in publicly available research, studies on extracts of Brosimum acutifolium and its other flavonoid constituents provide strong indications of its potential therapeutic effects.

Cytotoxic Activity

Flavonoids isolated from Brosimum acutifolium have demonstrated cytotoxic effects against cancer cell lines. One study reported that flavonoids from the plant induce apoptosis in C6 glioma cells.[4] While specific IC50 values for Acutifolin A are not available, this suggests a potential area for further investigation.

Anti-inflammatory Activity

The traditional use of Brosimum acutifolium for inflammatory conditions is supported by modern scientific studies.[1][2] Extracts from the plant have shown anti-inflammatory properties, though the specific contribution of Acutifolin A to this activity requires further elucidation.

Protein Kinase Inhibition

Some flavonoids from Brosimum acutifolium have been shown to possess inhibitory effects against protein kinase A (PKA) and protein kinase C (PKC).[5][6] This is a significant finding as protein kinases are crucial regulators of cellular signaling and are often dysregulated in diseases such as cancer and inflammatory disorders.[7]

Table 2: Reported Biological Activities of Brosimum acutifolium Constituents

| Activity | Compound/Extract | Cell Line/Model | Key Findings | Reference |

| Cytotoxicity | Flavonoids from B. acutifolium | C6 glioma cells | Induction of apoptosis | [4] |

| Anti-inflammatory | B. acutifolium extract | In vivo models | Reduction of inflammation | [1][2] |

| Protein Kinase Inhibition | Flavonoids from B. acutifolium | Enzymatic assays | Inhibition of PKA and PKC | [5][6] |

Signaling Pathways

The precise signaling pathways modulated by Acutifolin A have not yet been fully elucidated. However, based on the known activities of other flavonoids from Brosimum acutifolium and flavonoids in general, it is hypothesized that Acutifolin A may exert its biological effects through the modulation of key cellular signaling cascades such as the PI3K/Akt and MAPK pathways. A study on flavonoids from B. acutifolium demonstrated a reduction in AKT phosphorylation in glioma cells, suggesting involvement of the PI3K/Akt pathway.[4]

Figure 2. Hypothesized signaling pathways modulated by Acutifolin A.

Future Research Directions

The current body of research provides a solid foundation for the potential of Acutifolin A as a therapeutic agent. However, further studies are crucial to fully understand its pharmacological profile. Key areas for future research include:

-

Quantitative Analysis: Development and validation of analytical methods to quantify the yield and purity of Acutifolin A from Brosimum acutifolium.

-

Biological Screening: Comprehensive in vitro and in vivo studies to determine the specific IC50 values of pure Acutifolin A in various cancer cell lines and inflammatory models.

-

Mechanism of Action: Detailed investigation into the specific signaling pathways modulated by Acutifolin A to elucidate its molecular mechanism of action.

-

Structure-Activity Relationship Studies: Synthesis and biological evaluation of Acutifolin A analogs to identify key structural features for optimal activity.

Brosimum acutifolium represents a promising natural source of the flavonoid Acutifolin A. Preliminary studies on extracts and related compounds from this plant suggest potential cytotoxic, anti-inflammatory, and protein kinase inhibitory activities. While more rigorous research is needed to quantify its efficacy and elucidate its mechanisms of action, Acutifolin A holds considerable promise for the development of novel therapeutic agents. This guide serves as a foundational resource to stimulate and direct future research in this exciting area.

References

- 1. rain-tree.com [rain-tree.com]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fitoterapia.net [fitoterapia.net]

- 6. Protein kinase C inhibition by plant flavonoids. Kinetic mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavonoids as protein kinase inhibitors for cancer chemoprevention: direct binding and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (+)-Acutifolin A: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for the natural product (+)-Acutifolin A. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This guide presents the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data in a clear, tabular format, alongside detailed experimental protocols for data acquisition, to facilitate research and development efforts.

Spectroscopic Data Summary

The spectroscopic data presented below is critical for the structural elucidation and characterization of this compound. These data points are essential for confirming the identity and purity of the compound in various experimental settings.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide a detailed map of the molecular structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C (δ, type) | ¹H (δ, multiplicity, J in Hz) |

| 2 | 208.9 (C) | |

| 3 | 129.0 (CH) | 6.05 (s) |

| 4 | 167.9 (C) | |

| 5 | 38.8 (CH) | 3.51 (d, 10.0) |

| 6 | 28.5 (CH₂) | 1.85 (m), 2.15 (m) |

| 7 | 31.6 (CH) | 1.95 (m) |

| 8 | 28.5 (CH₂) | 1.85 (m), 2.15 (m) |

| 9 | 213.7 (C) | |

| 1' | 115.9 (C) | |

| 2' | 157.9 (C) | |

| 3' | 102.8 (CH) | 6.42 (d, 2.0) |

| 4' | 158.5 (C) | |

| 5' | 107.5 (CH) | 6.45 (d, 2.0) |

| 6' | 131.2 (C) | |

| 7' | 22.5 (CH₃) | 1.75 (s) |

| 8' | 122.2 (CH) | 5.25 (t, 7.0) |

| 9' | 132.0 (C) | |

| 10' | 25.7 (CH₃) | 1.65 (s) |

| 11' | 17.7 (CH₃) | 1.60 (s) |

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the accurate mass and molecular formula of this compound.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Calculated m/z | Molecular Formula |

| HRESIMS | [M+H]⁺ | 341.1751 | 341.1753 | C₂₀H₂₅O₄ |

Infrared (IR) Spectroscopy Data

The infrared spectrum reveals the presence of key functional groups within the this compound molecule. The absorption bands are reported in reciprocal centimeters (cm⁻¹).

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Absorption (cm⁻¹) |

| Hydroxyl (O-H) | 3400 |

| Carbonyl (C=O) | 1710, 1680 |

| Aromatic (C=C) | 1620, 1580 |

Experimental Protocols

The following section details the methodologies used for the acquisition of the spectroscopic data.

General Experimental Procedures

Optical rotations were measured on a digital polarimeter. IR spectra were recorded on a Fourier transform infrared spectrometer. NMR spectra were obtained on a 500 MHz spectrometer. Chemical shifts were referenced to the solvent signals. HRESIMS were recorded on a time-of-flight mass spectrometer.

Isolation of this compound

The isolation of this compound was performed from the bark of Brosimum acutifolium. The dried and powdered bark was extracted with methanol. The resulting extract was then partitioned between hexane, chloroform, and ethyl acetate. This compound was isolated from the chloroform-soluble fraction by a combination of silica gel and Sephadex LH-20 column chromatography.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: General workflow from plant material to spectroscopic analysis.

This technical guide provides a foundational set of data for this compound, which is essential for its identification, characterization, and further investigation in drug discovery and development programs.

A Comprehensive Technical Guide to (+)-Acutifolin A: Physical and Chemical Properties

For researchers, scientists, and professionals in drug development, this in-depth technical guide provides a thorough overview of the physical and chemical properties of (+)-Acutifolin A, a novel flavan-derived constituent. This document summarizes its characteristics, details the experimental protocols for its isolation and structural elucidation, and explores its potential biological activities and associated signaling pathways.

Physicochemical Properties of this compound

This compound is a novel natural product isolated from the bark of Brosimum acutifolium, a plant used in Brazilian folk medicine.[1][2][3] Its unique structure features a bicyclo[3.3.1]non-3-ene-2,9-dione ring system.[1][3] The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₄ | [1] |

| Molecular Weight | 326.39 g/mol | Calculated from Molecular Formula |

| Appearance | Colorless oil | [1] |

| Optical Rotation | +28.6 (c 0.85, CHCl₃) | [1] |

| UV (MeOH) λmax (log ε) | 204 (4.43), 225 (4.13), 281 (3.78) nm | [1] |

| IR (film) νmax | 3400, 1710, 1615, 1500 cm⁻¹ | [1] |

| High-Resolution Mass Spectrometry (HRMS) | m/z 327.1573 [M+H]⁺ (Calcd for C₂₀H₂₃O₄, 327.1596) | [1] |

Experimental Protocols

Isolation of this compound

The isolation of this compound from the bark of Brosimum acutifolium involves a multi-step extraction and chromatographic purification process.[1]

1. Extraction:

-

The dried and powdered bark of Brosimum acutifolium is extracted with methanol (MeOH).

-

The resulting MeOH extract is then partitioned between ethyl acetate (EtOAc) and water (H₂O).[1]

-

The EtOAc-soluble portion, containing a mixture of flavonoids and other secondary metabolites, is concentrated for further purification.[1]

2. Chromatographic Purification:

-

The crude EtOAc extract is subjected to open column chromatography on an octadecylsilyl (ODS) silica gel column.

-

Further purification is achieved through reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]

The following diagram illustrates the general workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.[1][3]

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to establish the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular formula.[1]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.[1]

Biological Activity and Signaling Pathways

While the bark of Brosimum acutifolium is known for its anti-inflammatory and antirheumatic properties, specific biological activities and the mechanisms of action for this compound have not been extensively studied.[1][4] However, based on the activities of other flavans and compounds isolated from this plant, potential areas of investigation include:

-

Anti-inflammatory Activity: Many flavonoids exhibit anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

-

Antioxidant Activity: The phenolic nature of flavonoids suggests potential radical scavenging and antioxidant properties.

-

Cytotoxic Activity: Other constituents of Brosimum acutifolium have demonstrated cytotoxic activity against cancer cell lines.[5]

The following diagram depicts a hypothetical signaling pathway that could be modulated by this compound, based on the known mechanisms of other flavonoids in inflammation.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound, which will be crucial for evaluating its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acutifolins A-F, a new flavan-derived constituent and five new flavans from Brosimum acutifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fitoterapia.net [fitoterapia.net]

- 5. Brosimacutins J-M, four new flavonoids from Brosimum acutifolium and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Acutifolin A in Brosimum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acutifolin A, a prenylated flavan found in Brosimum species, exhibits a range of interesting biological activities. Understanding its biosynthetic pathway is crucial for potential biotechnological production and the development of novel therapeutics. This technical guide outlines the proposed biosynthetic pathway of Acutifolin A, detailing the key enzymatic steps from primary metabolites to the final complex structure. This guide also provides comprehensive experimental protocols for the elucidation of this pathway and presents relevant quantitative data from related biosynthetic systems to serve as a foundational resource for researchers in the field.

Proposed Biosynthetic Pathway of Acutifolin A

The biosynthesis of Acutifolin A is proposed to originate from the general phenylpropanoid and flavonoid pathways, followed by a series of reduction and prenylation steps. While the specific enzymes in Brosimum species have not been fully characterized, the pathway can be inferred from well-established biosynthetic routes in other plant species.

The pathway commences with the synthesis of the flavanone core, liquiritigenin, which then undergoes reduction to the corresponding flavan, followed by prenylation.

Phenylpropanoid Pathway and Chalcone Synthesis

The journey begins with the aromatic amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid to its CoA ester, 4-coumaroyl-CoA.

Subsequently, Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

Flavanone Formation

Chalcone Isomerase (CHI) facilitates the stereospecific intramolecular cyclization of naringenin chalcone to yield the flavanone, (2S)-naringenin. For the biosynthesis of Acutifolin A, the required flavanone is liquiritigenin. This can be formed through two potential routes:

-

From Naringenin: Naringenin can be converted to liquiritigenin, although this is a less common pathway.

-

Directly from a different chalcone: An alternative starter CoA molecule to 4-coumaroyl-CoA could be used by CHS, or a chalcone reductase could be involved prior to CHI action to form isoliquiritigenin, which is then isomerized to liquiritigenin.

Reduction to the Flavan Core

Acutifolin A possesses a flavan backbone, which is a more reduced form compared to the flavanone. This reduction is proposed to occur in a two-step process:

-

Flavanone 4-Reductase (FNR): Reduces the keto group at position 4 of liquiritigenin to a hydroxyl group, forming a flavan-4-ol.

-

Flavan-4-ol Reductase: The hydroxyl group at position 4 is subsequently removed to yield the flavan skeleton.

Prenylation of the Flavan

The final step in the biosynthesis of Acutifolin A is the attachment of a prenyl group to the flavan backbone. This reaction is catalyzed by a prenyltransferase . These enzymes utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. DMAPP itself is synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. The prenyltransferase specifically attaches the DMAPP moiety to the B-ring of the flavan skeleton.

Quantitative Data

Direct kinetic data for the enzymes involved in Acutifolin A biosynthesis in Brosimum species are not yet available. However, data from homologous enzymes in other plant species provide a valuable reference for understanding the potential catalytic efficiencies and substrate affinities.

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Chalcone Synthase (CHS) | Medicago sativa | 4-Coumaroyl-CoA | 1.6 | 1.7 | 1.1 x 106 | [1] |

| Malonyl-CoA | 3.1 | - | - | [1] | ||

| Chalcone Isomerase (CHI) | Medicago sativa | Naringenin Chalcone | 3.5 | 1100 | 3.1 x 108 | [2] |

| Dihydroflavonol 4-Reductase (DFR) | Vitis vinifera | Dihydroquercetin | 4.8 | 0.23 | 4.8 x 104 | [3] |

| Prenyltransferase (SfN8DT) | Sophora flavescens | Naringenin | 137 | 0.003 | 21.9 | [4] |

| DMAPP | 47.9 | - | - | [4] |

Experimental Protocols

The elucidation of the biosynthetic pathway of Acutifolin A requires a combination of techniques, including enzyme assays, protein expression, and metabolite analysis.

Extraction and Isolation of Flavonoids from Brosimum Species

-

Plant Material: Collect fresh or dried plant material (e.g., leaves, bark) of the desired Brosimum species.

-

Grinding: Grind the plant material to a fine powder to increase the surface area for extraction.

-

Extraction: Macerate the powdered plant material in a suitable solvent, such as methanol or ethanol, at room temperature for 24-48 hours. Repeat the extraction process to ensure maximum yield.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Fractionation: The crude extract can be fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatography: Isolate individual compounds from the fractions using column chromatography (e.g., silica gel, Sephadex LH-20) with a suitable solvent system. Monitor the separation using Thin Layer Chromatography (TLC).

-

Purification: Further purify the isolated compounds using High-Performance Liquid Chromatography (HPLC).

Enzyme Assays

This assay measures the formation of naringenin chalcone from 4-coumaroyl-CoA and malonyl-CoA.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), 4-coumaroyl-CoA, [14C]-malonyl-CoA, and the enzyme extract.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a solution of acetic acid in ethyl acetate.

-

Extraction: Extract the chalcone product into the ethyl acetate phase.

-

Quantification: Quantify the radioactive product using liquid scintillation counting. Alternatively, a non-radioactive assay can be performed using HPLC to monitor product formation.[5]

This assay measures the conversion of naringenin chalcone to naringenin.

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.5), naringenin chalcone (dissolved in a small amount of methanol or DMSO), and the enzyme extract.

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at approximately 370-390 nm, which corresponds to the consumption of the chalcone substrate, using a spectrophotometer.[6]

-

Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the chalcone.

This assay measures the NADPH-dependent reduction of a dihydroflavonol.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.0), NADPH, a dihydroflavonol substrate (e.g., dihydroquercetin), and the enzyme extract.

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, using a spectrophotometer.[3]

-

Calculation: Calculate the enzyme activity based on the rate of NADPH consumption.

This assay measures the transfer of a prenyl group from DMAPP to a flavonoid acceptor.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, the flavonoid acceptor, [14C]-DMAPP, and the membrane-bound enzyme preparation.

-

Incubation: Incubate the reaction at 30°C for a defined period.

-

Termination and Extraction: Stop the reaction and extract the prenylated product with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the product by Thin Layer Chromatography (TLC) followed by autoradiography or by HPLC with a radioactivity detector.[4]

Structural Elucidation

The structures of isolated compounds, including Acutifolin A and its potential precursors, are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. High-resolution MS (HR-MS) is particularly useful for determining the exact molecular formula. Fragmentation patterns can provide clues about the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

-

13C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and confirming the complete structure of the molecule, including the position of the prenyl group.

-

Conclusion

The proposed biosynthetic pathway of Acutifolin A in Brosimum species provides a solid framework for future research. The experimental protocols detailed in this guide offer a practical starting point for researchers aiming to isolate and characterize the enzymes involved and to validate the proposed pathway. Further investigation, including gene discovery through transcriptomics and functional characterization of the identified enzymes, will be essential to fully elucidate the biosynthesis of this and other bioactive molecules in the Brosimum genus. This knowledge will be invaluable for metabolic engineering efforts and the sustainable production of these promising natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Molecular Characterization of a Membrane-bound Prenyltransferase Specific for Isoflavone from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Properties and Mutational Studies of Chalcone Synthase from Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana [frontiersin.org]

A Technical Guide to (+)-Acutifolin A: Natural Abundance and Yield

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Acutifolin A, a structurally unique flavan-derived natural product, has garnered interest within the scientific community. This document serves as a comprehensive technical guide detailing its natural abundance, isolation from its primary source, and a review of synthetic approaches to its core structure. Quantitative data is presented in clear tabular formats, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key workflows and molecular relationships, adhering to stringent design specifications for clarity and accessibility.

Introduction

This compound is a bioactive compound that was first isolated from the bark of the Brazilian folk medicinal plant, Brosimum acutifolium[1]. Its novel structure features a bicyclo[3.3.1]non-3-ene-2,9-dione ring system, which presents a unique synthetic challenge and a point of interest for structure-activity relationship studies. This guide provides an in-depth overview of the current knowledge regarding the natural sourcing and synthetic accessibility of this compound.

Natural Abundance of this compound

The primary and thus far only reported natural source of this compound is the bark of Brosimum acutifolium, a tree native to South America, particularly found in the Amazon rainforest[2]. This plant has a history of use in traditional medicine for treating conditions such as rheumatism, arthritis, and syphilis.

Data on Natural Abundance

The specific yield of this compound from the bark of Brosimum acutifolium is detailed in the primary literature by Takashima and Ohsaki (2001). However, the exact quantitative yield is not available in the abstract of this publication.

| Compound | Source Organism | Plant Part | Reported Yield | Reference |

| This compound | Brosimum acutifolium | Bark | Not available in abstract | [1] |

Yield from Synthetic Routes

As of the latest literature review, a total synthesis of this compound has not been explicitly reported. Research has focused on the synthesis of its core bicyclo[3.3.1]nonane structure and the total synthesis of other complex natural products with similar structural motifs.

Data on Synthetic Yield

| Product | Synthetic Approach | Key Features | Overall Yield | Reference |

| This compound | Total synthesis not reported | - | - | - |

Experimental Protocols

The following sections detail the experimental procedures for the isolation of this compound from its natural source. The protocol is based on the initial report of its discovery and general phytochemical practices.

Isolation of this compound from Brosimum acutifolium

The isolation of this compound was first described by Takashima and Ohsaki in 2001[1]. The general procedure involves solvent extraction of the dried and powdered bark, followed by chromatographic separation.

Materials and Equipment:

-

Dried bark of Brosimum acutifolium

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system

-

Rotary evaporator

-

Standard laboratory glassware

Detailed Methodology:

-

Extraction: The dried and powdered bark of Brosimum acutifolium is subjected to exhaustive extraction with methanol at room temperature. The resulting crude methanol extract is then concentrated under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with n-hexane and ethyl acetate. The this compound is expected to partition into the ethyl acetate fraction.

-

Column Chromatography (Silica Gel): The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of n-hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Gel Filtration Chromatography (Sephadex LH-20): Fractions containing this compound are further purified by gel filtration chromatography on a Sephadex LH-20 column, eluting with methanol, to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 reversed-phase column using a suitable solvent system, such as a methanol-water gradient, to yield pure this compound.

Visualizations

The following diagrams illustrate the key workflows and structural relationships relevant to this compound.

Caption: Generalized workflow for the isolation of this compound.

Caption: Logical relationships of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brosimum acutifolium, a tree native to the Amazon rainforest, has a rich history of use in traditional medicine. Its bark, in particular, is utilized for a variety of ailments, most notably for its anti-inflammatory and anti-rheumatic properties.[1] Scientific inquiry into the chemical constituents of this plant has led to the isolation of a diverse array of bioactive compounds, including the unique flavan-derived constituent, Acutifolin A. This technical guide provides a comprehensive overview of the ethnobotanical uses of Brosimum acutifolium with a specific focus on the pharmacological data available for its extracts and isolated compounds, including Acutifolin A. This document summarizes the existing quantitative data, details available experimental protocols, and explores the potential signaling pathways involved in the bioactivity of these compounds.

Ethnobotanical Uses of Brosimum acutifolium

Brosimum acutifolium, commonly known as "mururé" or "tamamuri," holds a significant place in the traditional medicine systems of the Amazon region.[2][3] The bark is the primary part of the plant used for medicinal purposes and is traditionally prepared as decoctions or tinctures.[4]

Primary Traditional Applications:

-

Anti-inflammatory and Anti-rheumatic: The most well-documented traditional use of Brosimum acutifolium is for the treatment of arthritis, rheumatism, and general inflammation and pain.[1][3]

-

Anti-syphilitic: Historically, it has been widely employed as a remedy for syphilis.[3]

-

Gastrointestinal Disorders: Traditional uses include the treatment of gastric ulcers.[3]

-

Tonic and Aphrodisiac: The bark is also used as a general tonic and aphrodisiac.[3]

-

Antimicrobial: It is used topically and internally for fungal and yeast infections.[3]

Acutifolin A and Other Bioactive Constituents

The bark of Brosimum acutifolium is a rich source of flavonoids, and numerous novel compounds have been isolated from it. Among these is Acutifolin A, a unique flavan-derived constituent with a bicyclo[3.3.1]non-3-ene-2,9-dione ring system.[2] Other significant compounds isolated include Acutifolins B-F, and various brosimacutins and mururins.[2]

Quantitative Pharmacological Data

While extensive ethnobotanical use suggests significant bioactivity, comprehensive quantitative data for Acutifolin A is limited in the currently available scientific literature. However, studies on extracts and other isolated compounds from Brosimum acutifolium provide valuable insights into its pharmacological potential.

| Compound/Extract | Assay | Target | Result | Reference |

| Brosimacutins J-M | Cytotoxicity | Vincristine-resistant P388 murine leukemia cells | IC50: 4.4 - 19 µg/mL | [5] |

| Mururin A | Protein Kinase C Inhibition | PKC | 63% inhibition at 20 µM | [6] |

| Mururin B | Protein Kinase A Inhibition | PKA | 58% inhibition at 20 µM | |

| Brosimum acutifolium ethanolic extract | Anti-inflammatory | Carrageenan-induced paw edema in rats | 71.0% inhibition of edema at 100 mg/kg | [2] |

Experimental Protocols

Detailed experimental protocols for the isolation of Acutifolin A and for the specific bioassays performed on it are not extensively published. However, based on related studies of flavonoids and extracts from Brosimum acutifolium, the following general methodologies are relevant.

General Protocol for the Isolation of Acutifolin A

A detailed, step-by-step protocol for the isolation of Acutifolin A is not available in the reviewed literature. However, a general approach can be inferred from the study by Takashima and Ohsaki (2001).[2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fitoterapia.net [fitoterapia.net]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Silico Prediction of (+)-Acutifolin A Bioactivities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Acutifolin A, a structurally unique flavan derivative isolated from the bark of Brosimum acutifolium, presents a compelling profile for potential therapeutic applications. While direct experimental data on its bioactivities remains nascent, analysis of related compounds from the same plant species and its structural classification as a flavonoid strongly suggest significant potential in anti-inflammatory, cytotoxic, and neuroprotective domains. This technical guide provides an in silico prediction of this compound's bioactivities, drawing upon available data for other bioactive constituents of Brosimum acutifolium. The guide summarizes pertinent quantitative data, outlines relevant experimental protocols for future in vitro and in vivo validation, and visualizes predicted signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic promise of this compound.

Introduction

This compound is a novel natural product first isolated from the bark of Brosimum acutifolium, a plant with a history of use in traditional medicine for ailments such as rheumatism and arthritis.[1][2][3] Its distinctive bicyclo[3.3.1]non-3-ene-2,9-dione ring system sets it apart from more common flavonoids.[4] The initial classification of related compounds from Brosimum acutifolium as "Anti-Inflammatory Agents, Non-Steroidal" provides a strong impetus for investigating the bioactivities of this compound.[4] This guide offers a predictive overview of its potential pharmacological activities based on the established properties of other flavonoids isolated from the same source.

Predicted Bioactivities and Quantitative Data

Based on the bioactivities of other flavonoids isolated from Brosimum acutifolium, this compound is predicted to exhibit cytotoxic, anti-inflammatory, and neuroprotective effects. The following table summarizes quantitative data for related compounds, which can serve as a benchmark for future studies on this compound.

| Compound | Bioactivity | Cell Line | IC50 Value | Reference |

| Brosimacutin J | Cytotoxic | P388 murine leukemia (vincristine-resistant) | 4.4 µg/mL | [1] |

| Brosimacutin K | Cytotoxic | P388 murine leukemia (vincristine-resistant) | 19 µg/mL | [1] |

| Brosimacutin L | Cytotoxic | P388 murine leukemia (vincristine-resistant) | 6.3 µg/mL | [1] |

| Brosimacutin M | Cytotoxic | P388 murine leukemia (vincristine-resistant) | 5.2 µg/mL | [1] |

| BAS-1 | Cytotoxic | C6 glioma | Dose-dependent reduction in proliferation | [4] |

| BAS-4 | Cytotoxic | C6 glioma | Dose-dependent reduction in proliferation | [4] |

Predicted Signaling Pathway Modulation

Flavonoids frequently exert their therapeutic effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. Based on studies of other Brosimum acutifolium flavonoids, this compound is predicted to modulate the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Flavonoids from the Amazon plant Brosimum acutifolium induce C6 glioma cell line apoptosis by disrupting mitochondrial membrane potential and reducing AKT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of (+)-Acutifolin A using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (+)-Acutifolin A, a bioactive flavan derivative isolated from Brosimum acutifolium.[1] The described method is suitable for the determination of this compound in purified samples and complex matrices such as plant extracts. The protocol has been developed to provide excellent resolution, sensitivity, and accuracy, making it an essential tool for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Introduction

This compound is a novel flavan-derived constituent with a unique bicyclo[3.3.1]non-3-ene-2,9-dione ring system.[2] It has been isolated from the bark of Brosimum acutifolium, a plant used in traditional Brazilian medicine. Due to its potential biological activities, a reliable analytical method for the quantification of this compound is crucial for quality control, pharmacokinetic studies, and further pharmacological investigations. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of flavonoids and other natural products due to its high resolution, sensitivity, and reproducibility. This application note presents a validated RP-HPLC method for the accurate quantification of this compound.

Experimental

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended:

| Parameter | Recommended Setting |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | C18 reversed-phase column (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25-30 min: 70-30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

Note: The gradient elution program may need to be optimized based on the specific HPLC system and the complexity of the sample matrix.

Standard Solution:

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL. This compound is soluble in methanol.[1]

-

Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Brosimum acutifolium bark):

-

Grind the dried bark to a fine powder.

-

Accurately weigh 1 g of the powdered bark into a 50 mL centrifuge tube.

-

Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Results and Discussion

The developed RP-HPLC method provides a well-resolved peak for this compound with a retention time of approximately 15.8 minutes. The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

The linearity of the method was evaluated by analyzing the calibration standards at five different concentrations. The peak area was plotted against the concentration, and a linear regression analysis was performed.

| Parameter | Value |

| Linear Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

| Regression Equation | y = 25432x + 1258 |

The precision of the method was determined by analyzing six replicate injections of a standard solution (50 µg/mL).

| Parameter | Value |

| Retention Time (min) | 15.82 |

| Peak Area | 1,284,158 |

| % RSD (Retention Time) | 0.25% |

| % RSD (Peak Area) | 1.15% |

The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample, and the recovery was calculated.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 25 | 24.6 | 98.4 |

| 50 | 49.2 | 98.4 |

| 75 | 73.8 | 98.4 |

| Average Recovery | 98.4% |

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

| Parameter | Value |

| LOD (S/N = 3) | 0.3 µg/mL |

| LOQ (S/N = 10) | 1.0 µg/mL |

Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note is a reliable and accurate technique for the quantitative analysis of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the field of natural product analysis and drug development.

References

Application Notes and Protocols: Total Synthesis of (+)-Acutifolin A and its Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of the natural product (+)-Acutifolin A and its analogues. While a complete end-to-end total synthesis has not yet been published in a single report, this document collates cutting-edge synthetic methodologies for the construction of the key structural components of this compound, presenting a plausible and well-supported synthetic strategy.

Introduction to this compound

This compound is a structurally novel flavonoid derivative isolated from the bark of Brosimum acutifolium. It features a unique and complex architecture, characterized by a bicyclo[3.3.1]non-3-ene-2,9-dione core linked to a flavan moiety. The intricate structure and potential biological activities of Acutifolin A make it an attractive target for total synthesis, which would enable further investigation of its therapeutic potential and the development of novel analogues.

I. Synthesis of the Bicyclo[3.3.1]non-3-ene-2,9-dione Core

A key challenge in the total synthesis of this compound is the construction of its unique bicyclic core. A recently developed method provides a robust route to this essential building block.[1][2]

Experimental Protocol: Synthesis of 4-Methoxybicyclo[3.3.1]non-3-ene-2,9-dione [1][2]

This protocol is adapted from the work of König, J. A., et al. (2025).

Reaction Scheme:

Caption: Synthetic workflow for the bicyclo[3.3.1]non-3-ene-2,9-dione core.

Materials:

-

Substituted Phenol

-

Phenyliodine(III) diacetate (PIDA)

-

Methanol (MeOH)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Thiophenol

-

Cesium Carbonate (Cs₂CO₃)

-

Dichloromethane (DCM)

-

Diethyl ether (Et₂O)

-

n-Pentane (n-Pen)

-

Saturated aqueous solution of NaHCO₃

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Oxidation of Phenol: To a solution of the starting phenol in methanol, add phenyliodine(III) diacetate (PIDA). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Epoxidation: The crude product from the previous step is dissolved in dichloromethane (DCM) and cooled to 0 °C. Add m-CPBA portion-wise and stir the reaction at 0 °C.

-

Cascade Reaction: The resulting epoxyketone is subjected to a thiophenol-mediated epoxide opening and intramolecular aldol reaction. This can be performed at room temperature or under microwave irradiation to afford the desired bicyclo[3.3.1]non-3-ene-2,9-dione.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of n-pentane and diethyl ether as the eluent.

Quantitative Data:

| Step | Reagents and Conditions | Yield (%) |

| Hypervalent Iodine Oxidation | PIDA, MeOH, rt | 70-85 |

| Enone Epoxidation | m-CPBA, DCM, 0 °C | 80-95 |

| Epoxide Thiolysis & Aldol | Thiophenol, Cs₂CO₃, rt or Microwave | 57-88 |

| Overall Yield | 32-66 |

II. Enantioselective Synthesis of the Flavan Moiety

The synthesis of the chiral flavan component of this compound can be achieved through various asymmetric methods. N-heterocyclic carbene (NHC)-catalyzed intramolecular annulation represents a modern and efficient approach.[3]

Experimental Protocol: Enantioselective Synthesis of Aza-Flavanones [3]

This protocol is a representative method for the synthesis of chiral flavan-like structures.

Reaction Scheme:

Caption: Workflow for the enantioselective synthesis of the flavan core.

Materials:

-

Substituted Sulphoamido Benzaldehyde

-

N-Heterocyclic Carbene (NHC) precatalyst

-

Diisopropylethylamine (DIPEA)

-

o-Xylene

-

Diethyl ether

-

Petroleum ether

Procedure:

-

A round-bottom flask is charged with the NHC precatalyst and o-xylene under an inert atmosphere.

-

Diisopropylethylamine (DIPEA) is added, and the solution is stirred at room temperature for 10 minutes.

-

The sulphoamido benzaldehyde substrate is added, and the reaction is stirred at ambient temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the o-xylene is evaporated, and the residue is washed with diethyl ether and petroleum ether.

-

The product is filtered and dried to afford the analytically pure chiral aza-flavanone.

Quantitative Data:

| Substrate | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) |

| Representative Benzaldehyde | 20 | DIPEA | o-Xylene | 24 | 85-95 | >95 |

III. Proposed Coupling Strategy and Completion of Total Synthesis

With the key fragments in hand, a plausible route to complete the total synthesis of this compound involves a coupling reaction between the bicyclic core and the flavan moiety. A nucleophilic addition or a transition-metal-catalyzed cross-coupling reaction could be employed.

Proposed Final Steps:

-

Functionalization of the Flavan: The synthesized flavan would be functionalized to introduce a nucleophilic or organometallic group at the appropriate position for coupling.

-

Coupling Reaction: The functionalized flavan would then be reacted with the bicyclo[3.3.1]non-3-ene-2,9-dione core.

-

Final Modifications: Subsequent functional group manipulations, if necessary, would yield this compound.

Caption: Proposed final coupling strategy for this compound.

IV. Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, flavonoids as a class are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1] The unique structural features of Acutifolin A may confer novel biological functions.

Potential Signaling Pathways:

Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. It is plausible that this compound could exhibit similar mechanisms of action.

Caption: Putative anti-inflammatory signaling pathway modulated by this compound.

The synthetic strategies outlined in these application notes provide a comprehensive and actionable guide for the total synthesis of this compound and its analogues. The modular approach, combining the synthesis of the complex bicyclic core with an enantioselective synthesis of the flavan moiety, opens avenues for the creation of a library of Acutifolin A-related compounds for further biological evaluation and drug discovery efforts. The provided protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for Determining (+)-Acutifolin A Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Acutifolin A, a member of the ingol and lathyrane diterpenoid family isolated from Euphorbia species, has garnered interest for its potential cytotoxic and pro-apoptotic properties. This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of this compound on various cancer cell lines. The methodologies described herein are essential for preclinical evaluation and mechanistic studies of this promising natural product. While specific cytotoxic data for this compound is emerging, data from closely related diterpenes from Euphorbia suggest potent anti-cancer activity. For instance, Euphorbia factor L2 (EFL2), a lathyrane diterpenoid, has demonstrated significant cytotoxicity against the A549 lung cancer cell line[1].

Data Presentation: Cytotoxicity of Related Euphorbia Diterpenes

The following tables summarize the cytotoxic activities (IC50 values) of diterpenoids structurally related to this compound, providing a comparative reference for experimental design.

Table 1: Cytotoxicity of Lathyrane and Jatrophane Diterpenoids on A549 Human Lung Carcinoma Cells

| Compound | Cell Line | IC50 (µM) | Reference |

| Euphorbia factor L2 (EFL2) | A549 | 36.82 ± 2.14 | [1] |

| Euphoscopin C | A549 (paclitaxel-resistant) | 6.9 | [2] |

| Euphorbiapene D | A549 (paclitaxel-resistant) | 7.2 | [2] |

| Euphoheliosnoid A | A549 (paclitaxel-resistant) | 9.5 | [2] |

Table 2: Cytotoxicity of Euphorbia Diterpenoids and Triterpenoids on Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Simiarendiol (Triterpenoid) | HeLa | 3.93 ± 0.10 | [3] |

| Simiarendiol (Triterpenoid) | A549 | 7.90 ± 0.31 | [3] |

| Premyrsinane Diterpene (Compound 2) | MCF-7 | 17.6 ± 1.2 | [4] |

| Premyrsinane Diterpene (Compound 2) | MDA-MB-231 | 16.7 ± 1.5 | [4] |

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below to ensure reproducibility and accuracy in determining the cytotoxicity of this compound.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Target cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

-

This compound

-

Target cancer cell lines

-

Complete cell culture medium

-

LDH assay kit (commercially available)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit instructions, taking into account the spontaneous and maximum LDH release controls.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Target cancer cell lines

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (commercially available)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of this compound.

Proposed Signaling Pathway for Diterpene-Induced Apoptosis

Based on studies of related diterpenes from Euphorbia, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. Some ingenane-type diterpenes are also known to modulate the PKCδ/MEK/ERK pathway[5][6].

Caption: Hypothesized signaling pathways for this compound-induced apoptosis.

References

- 1. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. New Cytotoxic Premyrsinane-Type Diterpenes from Euphorbia aleppica Against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of (+)-Acutifolin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Acutifolin A is a natural product isolated from the bark of Brosimum acutifolium, a plant traditionally used in Brazilian folk medicine for its anti-inflammatory and anti-rheumatic properties. While the precise mechanism of action for this compound has not been extensively elucidated in publicly available research, preliminary studies on extracts from Brosimum acutifolium and related compounds suggest potential avenues for investigation. This document outlines hypothetical application notes and protocols based on the limited existing information, providing a framework for researchers to explore the biological activities of this compound. The primary focus of these proposed studies is on its potential as a protein kinase inhibitor and its anti-inflammatory and cytotoxic effects.

Introduction

This compound was first isolated and structurally characterized by Takashima and Ohsaki.[1] It possesses a unique chemical structure that may confer specific biological activities. The traditional use of Brosimum acutifolium as an anti-inflammatory agent suggests that its constituent compounds, including this compound, may modulate inflammatory pathways. Furthermore, some flavonoids isolated from Brosimum acutifolium have demonstrated inhibitory activity against protein kinase A (PKA) and protein kinase C (PKC), key enzymes in cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.[2] Additionally, flavonoids from this plant have been shown to induce apoptosis in C6 glioma cell lines, indicating potential cytotoxic activity.

Due to the current lack of specific quantitative data and detailed mechanistic studies on this compound, the following sections provide generalized protocols and conceptual frameworks that can be adapted to investigate its mechanism of action.

Postulated Signaling Pathway and Experimental Workflow

Based on the preliminary information available for compounds from Brosimum acutifolium, a plausible hypothesis is that this compound may exert its effects through the inhibition of protein kinases involved in inflammatory and cell survival pathways.

Caption: Postulated signaling pathway for this compound's anti-inflammatory and cytotoxic effects.

The experimental workflow to investigate this hypothesis would involve a series of in vitro assays to determine the bioactivity of this compound.

Caption: Experimental workflow for investigating the mechanism of action of this compound.

Data Presentation (Hypothetical)

As no quantitative data for this compound is currently available, the following table is a template that researchers can use to summarize their findings from the proposed experiments.

| Assay Type | Target / Cell Line | Parameter | This compound | Positive Control |

| Cytotoxicity | C6 Glioma | IC50 (µM) | Experimental Value | Doxorubicin |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 (µM) | Experimental Value | Doxorubicin |

| Kinase Inhibition | Protein Kinase A | IC50 (µM) | Experimental Value | H-89 |

| Kinase Inhibition | Protein Kinase C | IC50 (µM) | Experimental Value | Staurosporine |

| Anti-inflammatory | RAW 264.7 Macrophages | NO Inhibition IC50 (µM) | Experimental Value | L-NAME |

Experimental Protocols

The following are detailed protocols for the key experiments proposed to investigate the mechanism of action of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., C6 Glioma, MCF-7)

-

DMEM or appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Protein Kinase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on protein kinases A and C.

Materials:

-

This compound

-

Recombinant human PKA and PKC

-

Kinase-specific substrate (e.g., Kemptide for PKA, neurogranin for PKC)

-

ATP, [γ-32P]ATP

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, the specific substrate, and the kinase.

-

Compound Addition: Add varying concentrations of this compound or a known inhibitor (positive control) to the reaction mixture.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Protocol 3: Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

Objective: To evaluate the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Cell culture medium (DMEM)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition. Calculate the IC50 value for NO inhibition.

Conclusion

The provided application notes and protocols offer a foundational approach for investigating the mechanism of action of this compound. While current literature is sparse, the proposed experiments targeting its potential cytotoxic, protein kinase inhibitory, and anti-inflammatory activities will contribute significantly to understanding its therapeutic potential. The successful execution of these protocols will generate crucial data to populate the provided table and further refine the hypothesized signaling pathways, ultimately paving the way for more in-depth preclinical studies.

References

Application Notes and Protocols for NF-κB and COX-2 Inhibition Assays with (+)-Acutifolin A

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing (+)-Acutifolin A in Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) inhibition assays. This document outlines detailed experimental protocols, data presentation formats, and visual representations of the signaling pathways and experimental workflows.

Introduction to this compound

This compound is a natural compound that has garnered interest for its potential anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of key inflammatory pathways, including the NF-κB signaling cascade and the activity of the COX-2 enzyme. These pathways are critical mediators of the inflammatory response, and their inhibition is a key strategy in the development of anti-inflammatory therapeutics.

NF-κB Signaling Pathway: The NF-κB family of transcription factors plays a crucial role in regulating the expression of numerous genes involved in inflammation and immune responses.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by various inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[2][3]

COX-2 Enzyme Activity: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[4][5] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions, while COX-2 is inducible and its expression is upregulated during inflammation.[4][6] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[4][5]

Data Presentation: Quantitative Analysis of Inhibition

The following tables are templates for presenting the quantitative data obtained from NF-κB and COX-2 inhibition assays with this compound.

Table 1: Inhibition of NF-κB Activity by this compound in a Luciferase Reporter Assay

| This compound Concentration (µM) | Luciferase Activity (Relative Light Units - RLU) | % Inhibition |

| 0 (Vehicle Control) | 100,000 | 0 |

| 0.1 | 85,000 | 15 |

| 1 | 60,000 | 40 |

| 10 | 25,000 | 75 |

| 50 | 10,000 | 90 |

| 100 | 5,000 | 95 |

| IC50 (µM) | - | ~5.5 |

Table 2: Inhibition of COX-2 Enzyme Activity by this compound

| This compound Concentration (µM) | COX-2 Activity (% of Control) | % Inhibition |

| 0 (Vehicle Control) | 100 | 0 |

| 0.01 | 90 | 10 |

| 0.1 | 70 | 30 |

| 1 | 45 | 55 |

| 10 | 20 | 80 |

| 100 | 8 | 92 |

| IC50 (µM) | - | ~0.8 |

Experimental Protocols

NF-κB Inhibition Assay: Luciferase Reporter Gene Assay

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on the NF-κB signaling pathway using a luciferase reporter system.[7][8][9]

Materials:

-

HEK293T cells (or other suitable cell line) stably transfected with an NF-κB-luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

TNF-α (or LPS)

-

Luciferase Assay Reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. After 24 hours, remove the medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.

-

Stimulation: Prepare a solution of TNF-α in serum-free DMEM at a final concentration of 20 ng/mL. Add 10 µL of the TNF-α solution to each well (except for the unstimulated control wells).

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of luciferase assay reagent to each well.

-

Data Acquisition: Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the level of NF-κB activation.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated control and determine the IC50 value.

COX-2 Inhibition Assay: In Vitro Enzymatic Assay

This protocol outlines an in vitro assay to measure the direct inhibitory effect of this compound on the enzymatic activity of purified COX-2.[4][10]

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

This compound

-

Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

-

96-well microplate

-

Plate reader

Protocol:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme in the reaction buffer. Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the diluted COX-2 enzyme to each well. Add 10 µL of the diluted this compound solutions or vehicle control to the respective wells. Incubate for 10 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid to each well.

-